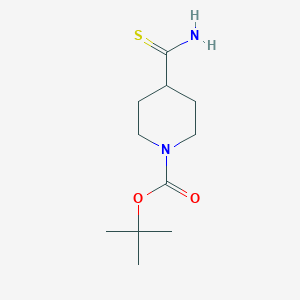

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQNJHAAYUQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370855 | |

| Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214834-18-1 | |

| Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and reliable building blocks. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, identified by the CAS number 214834-18-1 , has emerged as a pivotal intermediate in the synthesis of complex bioactive molecules.[1][2] Its unique structural features, comprising a piperidine scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a reactive thiocarboxamide moiety, render it an invaluable tool for medicinal chemists. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted therapies.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 214834-18-1 | [1][3] |

| Molecular Formula | C₁₁H₂₀N₂O₂S | [3] |

| Molecular Weight | 244.35 g/mol | [3] |

| Appearance | White solid | [1] |

| SMILES | C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=S | [3] |

| InChI Key | SCGQNJHAAYUQOO-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

The Art of Synthesis: A Mechanistic Perspective

The synthesis of this compound is a prime example of strategic chemical transformation, where the choice of reagents and reaction conditions is dictated by the desired outcome and the reactivity of the starting materials. A common and efficient method involves the thionation of the corresponding amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate.

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

-

Lawesson's Reagent

-

1,2-Dimethoxyethane (DME)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-carbamoylpiperidine-1-carboxylate (1 equivalent) in a 2:1 mixture of DME and DCM.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous K₂CO₃ solution.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic layer to dryness.

-

Triturate the resulting residue with diethyl ether and dry to obtain the final product as a white solid.[1][3]

Causality in Experimental Design:

-

Choice of Thionating Agent: Lawesson's reagent is the preferred thionating agent in this synthesis due to its high efficiency in converting amides to thioamides under mild conditions.[1][3] Its use minimizes the formation of side products often associated with other thionating agents like phosphorus pentasulfide.

-

The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen. This prevents its participation in unwanted side reactions and allows for the selective transformation of the carbamoyl group. The Boc group is stable under the reaction conditions and can be readily removed under acidic conditions in subsequent synthetic steps.

-

Work-up Procedure: The aqueous potassium carbonate wash is essential to neutralize any acidic byproducts from the Lawesson's reagent, ensuring the stability of the final product.

A Cornerstone in Drug Discovery: The Thiocarboxamide Moiety

The thiocarboxamide group in this compound is not merely a reactive handle but also a key pharmacophoric element. In drug design, the strategic replacement of a functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing drug-like properties.[4][5][6]

The thiocarboxamide moiety is a well-established bioisostere for amides and carboxylic acids.[7][8] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered receptor binding affinity, ultimately resulting in a more favorable pharmacokinetic and pharmacodynamic profile of a drug candidate.[5][6]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[9] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune and inflammatory diseases.[10][11][12]

The JAK-STAT signaling pathway is a primary target for the treatment of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[9][12]

The JAK-STAT Signaling Pathway: A Therapeutic Target

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The piperidine scaffold provided by this compound is a common feature in many JAK inhibitors, contributing to their binding affinity and selectivity for the target kinase.[13] The thiocarboxamide group can be further elaborated or modified to interact with specific residues in the ATP-binding pocket of the JAK enzyme.

Conclusion: An Indispensable Tool for Future Therapies

This compound stands as a testament to the importance of well-designed synthetic building blocks in the advancement of medicine. Its straightforward synthesis, coupled with the versatile reactivity and advantageous bioisosteric properties of the thiocarboxamide moiety, has solidified its role as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As the quest for more selective and potent drugs continues, the utility of this and similar building blocks will undoubtedly expand, paving the way for the next generation of targeted therapies.

References

-

1-N-Boc-piperidine-4-thiocarboxamide | 214834-18-1. J&K Scientific. Available at: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. Available at: [Link]

-

tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate. Chem-Space. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC). Available at: [Link]

-

Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]

-

What is the role of bioisosterism in drug design? Patsnap Synapse. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem. Available at: [Link]

-

Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate (C11H18N2O2S). PubChemLite. Available at: [Link]

- Prodrug compounds. Google Patents.

-

Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem. Available at: [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

- Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester. Google Patents.

- Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.

-

Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. PubMed Central (PMC). Available at: [Link]

-

tert-butyl 4-cyano-1-piperidinecarboxylate. LookChem. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

JAK3 binds JAK3 inhibitors. Reactome. Available at: [Link]

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PubMed Central (PMC). Available at: [Link]

-

Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. PubMed Central (PMC). Available at: [Link]

Sources

- 1. tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate | 214834-18-1 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 214834-18-1 | this compound | Amides | Ambeed.com [ambeed.com]

- 4. drughunter.com [drughunter.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 10. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

- 12. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry and drug development, the rational design of novel therapeutics hinges on a profound understanding of the molecular building blocks employed. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate (CAS No. 214834-18-1) is one such critical intermediate. Its unique structure, featuring a Boc-protected piperidine scaffold coupled with a versatile thioamide functional group, renders it a valuable precursor for synthesizing a diverse range of bioactive molecules. The physical properties of this compound are not merely academic data points; they are foundational parameters that dictate its handling, reactivity, formulation potential, and pharmacokinetic profile in downstream applications. This guide provides a comprehensive analysis of these properties, offering both established data and field-proven methodologies for its characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The structural and chemical identifiers for this compound are as follows:

-

IUPAC Name: tert-butyl 4-(aminocarbonothioyl)piperidine-1-carboxylate

-

Synonyms: 1-t-butyloxycarbonyl-isonipecot-thioamide, 1-tert-butoxycarbonylpiperidine-4-thiocarboxamide[1]

-

Molecular Formula: C₁₁H₂₀N₂O₂S

-

Molecular Weight: 244.35 g/mol

The molecule's architecture consists of a central piperidine ring, which provides a three-dimensional framework common in many pharmaceuticals. The nitrogen atom of this ring is protected by a tert-butoxycarbonyl (Boc) group, a strategic choice that prevents unwanted side reactions at the nitrogen and enhances lipophilicity. The key functional group for further synthetic elaboration is the carbamothioyl (thioamide) moiety at the 4-position, which serves as a versatile handle for constructing diverse heterocyclic systems.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior from the benchtop to biological systems. The known properties of this compound are summarized below.

| Property | Value | Significance in Drug Development |

| Melting Point | 130-131 °C[2] | A sharp melting point range indicates high purity. This thermal stability is crucial for storage and certain formulation processes like hot-melt extrusion. |

| Density | 1.158 g/cm³[2] | Affects formulation processes such as powder flow, compaction, and tablet manufacturing. |

| XLogP3 | 2.55780[2] | This calculated logarithm of the octanol/water partition coefficient suggests moderate lipophilicity. It is a key predictor of membrane permeability and absorption, falling within the "drug-like" range as per Lipinski's Rule of Five. |

| Polar Surface Area (PSA) | 87.65 Ų[2] | PSA is a critical parameter for predicting the transport properties of drugs, particularly their ability to permeate cell membranes. A value under 140 Ų is generally associated with good oral bioavailability. |

| Appearance | White to off-white crystalline solid | The physical form is essential for handling, weighing, and ensuring consistency in reaction setups. |

| Solubility | Data not specified; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Solubility is paramount for biological assays, reaction chemistry, and formulation. Experimental determination is essential. |

Spectroscopic Characterization Profile

While specific spectra for this exact compound are not publicly available, a foundational understanding of its structure allows for the prediction of its key spectroscopic features. This serves as a guide for researchers to verify the identity and purity of their material.

-

¹H-NMR (Proton NMR): The spectrum is expected to show a characteristic singlet around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. The protons on the piperidine ring would appear as a series of multiplets in the 1.5-4.0 ppm region. The protons of the thioamide (-CSNH₂) would likely appear as two broad singlets further downfield, typically in the 7-9 ppm range, due to restricted rotation around the C-N bond and exchange with trace water.

-

¹³C-NMR (Carbon NMR): Key signals would include the quaternary carbon of the tert-butyl group at approximately 28 ppm and the carbonyl carbon of the Boc group around 154 ppm. The carbons of the piperidine ring would resonate in the 25-50 ppm range. The thiocarbonyl carbon (-C=S) is a distinctive feature and would appear significantly downfield, typically in the range of 180-200 ppm.

-

Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 245.1. The fragmentation pattern would likely show a characteristic loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Experimental Protocol: Aqueous Solubility Determination

The solubility of a compound is a critical parameter that must be determined experimentally. The following protocol outlines a robust method for assessing the thermodynamic solubility of this compound using the shake-flask method, a gold standard in the field.

Objective: To determine the equilibrium solubility of the target compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Preparation: Prepare a stock solution of Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Sample Addition: Add an excess amount of the solid compound to a known volume of PBS in a sealed glass vial. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound in a suitable organic solvent, followed by appropriate dilution.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic aqueous solubility.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the search results, guidelines for structurally related Boc-protected piperidines provide a reliable framework.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][5]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Minimize dust generation during handling and weighing.[3][6]

-

-

Storage:

Conclusion

This compound is a compound of significant interest in pharmaceutical research. Its physical properties—a defined melting point, moderate lipophilicity, and a PSA value conducive to good bioavailability—underscore its potential as a high-quality building block. This guide has synthesized the available data and provided standardized protocols to empower researchers with the foundational knowledge required for its effective and safe utilization in the synthesis of next-generation therapeutics. A thorough experimental characterization, guided by the principles outlined herein, is the first critical step in unlocking the full potential of this versatile chemical intermediate.

References

-

Capot Chemical. (2025). MSDS of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate chemical structure

An In-Depth Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its structural attributes, physicochemical properties, a robust and field-proven synthetic protocol, and detailed methods for its structural elucidation. Furthermore, we explore its strategic applications in drug discovery, highlighting the versatility of the thioamide functional group and the significance of the N-Boc-piperidine scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutic agents.

This compound (also known as N-Boc-piperidine-4-carbothioamide) is a heterocyclic organic compound featuring three key structural motifs:

-

A Piperidine Core: This saturated heterocycle is a privileged scaffold in drug discovery, present in a multitude of approved drugs. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling optimal interactions with biological targets.

-

A Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions. Its primary strategic advantage is its lability under acidic conditions, allowing for clean and selective deprotection at a desired stage of a synthetic sequence without affecting other functional groups.

-

A Thioamide Functional Group: The carbothioamide (C(=S)NH₂) moiety is a bioisostere of the more common carboxamide group. More importantly, it serves as a versatile chemical handle for constructing more complex heterocyclic systems, such as thiazoles, which are themselves prevalent in biologically active molecules.[1]

The convergence of these features makes this compound a high-value intermediate for synthesizing libraries of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]

Physicochemical & Structural Data

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization.

Caption: Chemical Structure of the Title Compound

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 214834-18-1 | [3][4][5] |

| Molecular Formula | C₁₁H₂₀N₂O₂S | [5] |

| Molecular Weight | 244.35 g/mol | [5] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 130-131 °C | [4] |

| Density | ~1.16 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane. |[5] |

Synthesis and Manufacturing Insights

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The most field-proven and logical approach to this compound is a two-step sequence starting from the commercially available tert-butyl 4-carbamoylpiperidine-1-carboxylate.

Rationale for Synthetic Route Selection

The conversion of a carboxamide to a thioamide, known as thionation, is a classic and high-yielding transformation. Lawesson's Reagent (LR) is the industry-standard reagent for this purpose.[6] Its efficacy stems from its ability to readily exchange oxygen for sulfur in carbonyl compounds under relatively mild conditions. This route is favored over alternatives due to:

-

High Yield: The thionation of amides with LR is typically efficient and clean.

-

Substrate Compatibility: LR is highly chemoselective for carbonyl groups and does not interfere with the Boc protecting group or the piperidine ring.

-

Operational Simplicity: The reaction can be run in standard laboratory glassware, and purification is straightforward.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate (Precursor Amide)

This protocol assumes the starting material is the corresponding carboxylic acid.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Acid Activation: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 30 minutes to form the active ester.

-

Amidation: Add a solution of aqueous ammonia (~28%, 2.0-3.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, dilute the mixture with water and extract with DCM or Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide is often pure enough for the next step or can be purified by crystallization or column chromatography.

Step 2: Thionation to Yield this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend the precursor amide (1.0 eq) from Step 1 in anhydrous Toluene or Dioxane.

-

Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) portion-wise. Causality Note: Using a slight excess of LR can drive the reaction to completion, but a large excess complicates purification.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours.[7] Monitor the disappearance of the starting material by TLC.

-

Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue contains the product and phosphorus-containing byproducts from the Lawesson's Reagent. Purify the crude material via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure thioamide.

Workflow Visualization

Caption: Two-Step Synthesis Workflow

Comprehensive Structural Elucidation

Unambiguous confirmation of the chemical structure is a non-negotiable aspect of chemical synthesis, ensuring the integrity of all subsequent research. A combination of spectroscopic methods provides a self-validating system for characterization.

The Role of Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by detecting their characteristic vibrational frequencies, such as the C=S and N-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns, confirming the elemental composition.

Expected Spectroscopic Data

While a published spectrum was not available, the expected data can be reliably predicted based on the known values of its constituent functional groups and related structures.[8][9]

Table 2: Predicted Analytical Data for Structural Confirmation

| Technique | Signal | Expected Chemical Shift / Value | Assignment & Rationale |

|---|---|---|---|

| ¹H NMR | Singlet | ~1.45 ppm | The 9 equivalent protons of the tert-butyl group on the Boc protector. |

| (CDCl₃, 400 MHz) | Multiplets | 1.6 - 2.2 ppm | Protons on the piperidine ring (positions 2, 3, 5, 6, axial & equatorial). |

| Multiplet | 2.8 - 3.2 ppm | Proton at position 4 of the piperidine ring, adjacent to the thioamide. | |

| Multiplets | 3.8 - 4.2 ppm | Protons on the piperidine ring adjacent to the nitrogen (positions 2, 6), deshielded by the carbamate. | |

| Broad Singlets | 7.5 - 8.0 ppm | The 2 protons of the thioamide -NH₂ group; often broad due to quadrupole coupling and exchange. | |

| ¹³C NMR | Quartet | ~28.4 ppm | The three equivalent methyl carbons of the tert-butyl group. |

| (CDCl₃, 101 MHz) | Triplets | ~30-45 ppm | Carbons of the piperidine ring (C2, C3, C5, C6). |

| Doublet | ~50 ppm | Carbon at position 4 of the piperidine ring (C4). | |

| Singlet | ~80.0 ppm | The quaternary carbon of the tert-butyl group and the carbamate carbonyl (C=O). | |

| Singlet | ~154.7 ppm | The carbonyl carbon of the Boc group. | |

| Singlet | >200 ppm | The thiocarbonyl carbon (C=S). This highly downfield shift is a key diagnostic signal confirming successful thionation. | |

| IR Spectroscopy | Strong | 3300-3100 cm⁻¹ | N-H stretching vibrations of the primary thioamide. |

| (KBr pellet) | Strong | ~1680 cm⁻¹ | C=O stretching of the Boc-carbamate group. |

| Medium-Strong | 1250-1050 cm⁻¹ | C=S stretching vibration. Often complex and coupled with other vibrations. | |

| Mass Spec. | [M+H]⁺ | ~245.13 m/z | The protonated molecular ion, confirming the molecular weight. |

| (ESI+) | [M+Na]⁺ | ~267.11 m/z | The sodium adduct, a common observation in ESI-MS. |

Applications in Drug Discovery & Development

The title compound is not an end product but a versatile starting point for more complex molecular architectures.

The Thioamide Group as a Versatile Chemical Handle

The primary value of the thioamide is its role in the Hantzsch thiazole synthesis or related cyclization reactions. By reacting the thioamide with an α-haloketone, a substituted thiazole ring can be readily constructed. This opens a gateway to a vast chemical space of drug-like molecules, as the thiazole ring is a core component of many pharmaceuticals.

Case Study: A Building Block for Bioactive Molecules

The N-Boc-piperidine scaffold is a cornerstone of modern drug design. For instance, derivatives of this core structure are crucial intermediates in the synthesis of potent and selective kinase inhibitors used in oncology, such as Ibrutinib.[2] The ability to modify the 4-position of the piperidine ring is key to tuning the selectivity and pharmacokinetic properties of the final drug candidate. This compound provides a direct route to introduce novel functionalities at this critical position.

Logical Flow in Drug Development

Caption: Role as an Intermediate in a Drug Discovery Pipeline

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazards: This compound is considered harmful if swallowed, inhaled, or in contact with skin. It is also irritating to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[5] Operations should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C for long-term stability.[5]

Conclusion

This compound is a strategically vital intermediate whose value is derived from the synergistic combination of a stable protecting group, a privileged medicinal chemistry scaffold, and a versatile functional handle. The synthetic route via thionation of the corresponding amide is robust and scalable. Its well-defined spectroscopic signature allows for confident quality control. For drug discovery teams, this compound represents a reliable and efficient starting point for the rapid elaboration of novel chemical entities, accelerating the journey from hit identification to lead optimization.

References

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024, April 9). N-BOC-piperidine-4-carbothioamide. ChemBK. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024, April 9). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. ChemBK. Retrieved January 9, 2026, from [Link]

-

precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA. Retrieved January 9, 2026, from [Link]

-

Cusabio. (n.d.). N-Boc-piperidine-4-carboxylicacid. Cusabio. Retrieved January 9, 2026, from [Link]

-

Supplementary Information 2. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

CAS. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved January 9, 2026, from [Link]

-

Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 9, 2026, from [Link]

-

Kaloustian, M. K., et al. (2008). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

O'Brien, P., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Retrieved January 9, 2026, from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved January 9, 2026, from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 214834-18-1 | this compound - AiFChem [aifchem.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

A Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and purification, and outline a robust workflow for its analytical characterization. Furthermore, this guide explores the compound's strategic importance in drug discovery, highlighting the versatility of the thiocarbamoyl functional group for constructing diverse molecular scaffolds targeting various therapeutic areas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development programs.

Core Molecular Characteristics and Physicochemical Properties

This compound, also known as 1-Boc-4-thiocarbamoylpiperidine, is a bifunctional organic molecule that combines a piperidine scaffold with a reactive thiocarbamoyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key structural feature. It serves a dual purpose: it deactivates the secondary amine to prevent unwanted side reactions and significantly enhances the compound's solubility in a wide range of common organic solvents, thereby facilitating its use in solution-phase synthesis.

The thiocarbamoyl moiety (-C(=S)NH₂) is a versatile functional group that serves as a linchpin for a variety of chemical transformations, making this compound a valuable starting material for synthesizing more complex heterocyclic systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 214834-18-1 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₂S | [2] |

| Molecular Weight | 244.35 g/mol | Calculated |

| Appearance | White to off-white solid | |

| Melting Point | 130-131 °C | [2] |

| Density | 1.158 g/cm³ | [2] |

| Polar Surface Area (PSA) | 87.65 Ų | [2] |

| LogP (XLogP3) | 2.56 | [2] |

| Synonyms | 1-tert-butoxycarbonylpiperidine-4-thiocarboxamide, 1-Boc-4-thiocarbamoylpiperidine, N-Boc-4-aminothiocarbonylpiperidine |[1][2] |

Synthesis, Purification, and Characterization

The synthesis of this compound is a multi-step process that leverages readily available starting materials. The causality behind the chosen synthetic route is the reliable and high-yielding conversion of a nitrile to a primary thioamide. The use of a Boc-protected piperidine derivative ensures that the core scaffold remains intact throughout the reaction sequence.

Proposed Synthetic Pathway

The most efficient pathway begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This ketone is converted to the corresponding nitrile, which is then subjected to thionation to yield the target compound.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be adapted and optimized based on laboratory conditions. All operations should be performed in a well-ventilated fume hood.

Step A: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent like ethanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of potassium tert-butoxide (2.2 eq) in ethanol dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile intermediate.

Step B: Synthesis of this compound

-

Dissolve the crude tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a solution of pyridine and triethylamine (1:1 ratio).

-

Bubble hydrogen sulfide (H₂S) gas through the solution at a steady, slow rate at room temperature for 4-6 hours. (Caution: H₂S is highly toxic. This step must be performed in a certified, high-performance fume hood with appropriate safety measures).

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Once complete, purge the solution with nitrogen gas to remove excess H₂S.

-

Pour the reaction mixture into ice-water. The product will often precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude product can then be purified.

Purification Protocol

The self-validating nature of this protocol is ensured by coupling a robust purification method with subsequent analytical verification.

-

Method: Flash column chromatography on silica gel is the preferred method for purification.[4]

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC, visualizing with UV light and/or a potassium permanganate stain.[4]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.

Analytical Characterization Workflow

To ensure the identity, purity, and integrity of the synthesized compound, a stringent analytical workflow is mandatory. This process validates the success of the synthesis and purification.

Caption: A standard workflow for quality control and validation.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the tert-butyl protons (singlet, ~1.46 ppm, 9H), piperidine ring protons (multiplets, ~1.5-3.0 ppm), and broad signals for the -NH₂ protons of the thioamide group.[3]

-

Mass Spectrometry (ESI+): The spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 245.1.[5]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value lies in the chemical reactivity of the thioamide group, which acts as a gateway to a vast chemical space of medicinally relevant heterocyclic compounds.

Key Transformations and Applications:

-

Synthesis of Thiazoles: The Hantzsch thiazole synthesis, reacting the thioamide with an α-haloketone, is a classic and reliable method to generate 2,4-disubstituted thiazole rings, a common scaffold in anti-inflammatory and anti-cancer agents.

-

Formation of Amidines and Guanidines: The thioamide can be S-alkylated and subsequently displaced with amines to form amidines or guanidines, which are important functional groups for interacting with biological targets like kinases and proteases.

-

Access to Thiadiazoles: Condensation reactions with appropriate reagents can lead to the formation of various thiadiazole isomers, another important class of heterocycles in drug discovery.

-

Scaffold for Library Synthesis: The compound is an ideal starting point for parallel synthesis. The thioamide can be derivatized, followed by the deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen. This allows for the rapid generation of large libraries of related compounds for high-throughput screening.

Caption: Role as a central hub for generating diverse chemical scaffolds.

Safety, Handling, and Storage

This compound should be handled following standard laboratory safety protocols.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a high-value, versatile, and indispensable tool for the modern medicinal chemist. Its well-defined structure, coupled with the strategic placement of the Boc-protected amine and the reactive thioamide group, provides a reliable platform for the synthesis of complex molecules and diverse compound libraries. The robust synthetic and analytical protocols outlined in this guide offer a validated framework for its preparation and quality control, empowering researchers to confidently employ this building block in the pursuit of novel therapeutic agents.

References

-

This compound. AiFChem.

-

This compound. ECHEMI.

-

tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. ChemBK.

-

TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA.

-

High-Quality this compound Manufacturer. Ningbo Inno Pharmchem Co.,Ltd.

-

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information.

-

tert-Butyl 4-acetylpiperidine-1-carboxylate. Sigma-Aldrich.

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press.

-

tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.

-

tert-Butyl 4-(methylamino)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information.

-

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information.

-

Tert-butyl 4-iodopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.

-

1-Boc-4-AP. Wikipedia.

-

Supplementary information. Nature Portfolio.

-

Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidinecarboxylate. Sigma-Aldrich.

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.

Sources

The Versatile Synthon: A Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone scaffold, embedded in the architecture of a multitude of approved therapeutics. Its conformational pre-organization and favorable physicochemical properties make it a privileged structure in the design of novel bioactive agents. Within this context, Tert-butyl 4-carbamothioylpiperidine-1-carboxylate emerges as a pivotal building block, offering a unique combination of a protected piperidine nitrogen and a reactive thiocarboxamide functional group. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthesis, and strategic applications in the development of innovative therapeutics. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, while the thiocarboxamide group serves as a versatile handle for a variety of chemical transformations, making it an ideal intermediate for constructing complex molecular architectures.[1][2]

Nomenclature and Chemical Identity: A Compound of Many Names

Clarity in chemical communication is paramount. This compound is known in the literature and commercial catalogues by several synonyms. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | This compound |

| Common Synonyms | 1-N-Boc-piperidine-4-thiocarboxamide[1], Piperidine-4-thiocarboxamide, N1-BOC protected[3], tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate |

| CAS Number | 214834-18-1[3] |

| Molecular Formula | C₁₁H₂₀N₂O₂S[3] |

| Molecular Weight | 244.35 g/mol [3] |

| InChI Key | SCGQNJHAAYUQOO-UHFFFAOYSA-N[4] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N[4] |

Physicochemical Properties: Data-Driven Insights

The physical and chemical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and purification. Below is a summary of the available data for this compound.

| Property | Value |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 130-131 °C |

| Boiling Point | 356 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, leveraging well-established methodologies in organic chemistry. A common synthetic route involves a two-step process starting from a protected piperidine precursor.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established chemical transformations for Boc protection and thionation of amides.

Step 1: Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate

-

To a solution of 4-piperidinecarboxamide (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Suspend Tert-butyl 4-carbamoylpiperidine-1-carboxylate (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the final product.

Causality Behind Experimental Choices:

-

Boc Protection: The use of di-tert-butyl dicarbonate is a standard and highly efficient method for the introduction of the Boc protecting group onto a secondary amine. The tert-butyl group is sterically bulky, preventing unwanted side reactions at the nitrogen, yet it can be readily removed under acidic conditions, offering orthogonal protection.

-

Thionation with Lawesson's Reagent: Lawesson's reagent is a widely used and effective thionating agent for converting amides and ketones into their corresponding thioamides and thioketones. The reaction is typically carried out at elevated temperatures to drive the conversion.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The thiocarboxamide moiety can be readily converted into a thiazole ring, a common pharmacophore in many kinase inhibitors. This transformation provides a rigid scaffold for the presentation of various substituents that can interact with the kinase active site.

Caption: General scheme for the utility in kinase inhibitor synthesis.

This synthetic strategy has been implicitly employed in the development of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.

Application in the Discovery of GPCR Ligands

The piperidine scaffold is a common feature in ligands targeting a wide array of GPCRs. The thiocarboxamide group of the title compound can be elaborated into various functionalities capable of interacting with the orthosteric or allosteric sites of these receptors. The development of novel ligands for GPCRs is a vibrant area of research aimed at achieving greater selectivity and modulating specific signaling pathways.[3][5]

Conclusion: A Building Block of Strategic Importance

This compound is a valuable and versatile intermediate in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the dual functionality of a protected piperidine and a reactive thiocarboxamide make it an ideal starting point for the construction of complex and diverse molecular scaffolds. As the quest for more selective and potent therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Shoichet, B. K., & Kobilka, B. K. (2012). Structure-based discovery of G-protein-coupled receptor ligands. Trends in pharmacological sciences, 33(5), 268–272. [Link]

-

Manglik, A., & Kruse, A. C. (2017). Discovery of new GPCR ligands to illuminate new biology. ACS chemical neuroscience, 8(10), 2139–2146. [Link]

Sources

The Rising Profile of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate Derivatives in Therapeutic Research

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the piperidine moiety stands out as a "privileged scaffold," frequently embedded within the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When combined with the thiourea functional group—a known pharmacophore with a wide spectrum of biological activities—the resulting Tert-butyl 4-carbamothioylpiperidine-1-carboxylate core emerges as a molecule of significant interest for therapeutic development.[2][3]

This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of this compound. We will delve into the synthetic strategies, delve into the mechanistic underpinnings of their biological effects, and present detailed protocols for their evaluation, offering field-proven insights for researchers in drug development.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives is typically achieved through a straightforward and modular approach, allowing for the facile generation of diverse libraries for structure-activity relationship (SAR) studies. The general synthetic workflow is depicted below.

Caption: General synthetic scheme for this compound derivatives.

The key reaction involves the nucleophilic addition of the primary amine of Tert-butyl 4-aminopiperidine-1-carboxylate to the electrophilic carbon of an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to parallel synthesis and library generation. The diversity of commercially available isothiocyanates allows for the introduction of a wide array of substituents at the R-position, which is crucial for tuning the biological activity and pharmacokinetic properties of the final compounds.

Detailed Synthetic Protocol: A Representative Example

Synthesis of Tert-butyl 4-(3-(4-fluorophenyl)carbamothioyl)piperidine-1-carboxylate:

-

Reaction Setup: To a solution of Tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add 4-fluorophenyl isothiocyanate (1.05 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product as a white solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

Thiourea derivatives are renowned for their broad range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4][5] The this compound scaffold is poised to exhibit a similar, if not enhanced, spectrum of activities due to the favorable physicochemical properties imparted by the piperidine ring and the Boc protecting group.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiourea derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action is often attributed to the disruption of bacterial cellular processes, including enzyme inhibition and interference with cell wall synthesis.

Structure-Activity Relationship Insights:

The antimicrobial potency of thiourea derivatives is significantly influenced by the nature of the substituent (R-group) attached to the thiourea nitrogen. Generally, the presence of electron-withdrawing groups on an aromatic ring at the R-position enhances antibacterial activity.[6] Halogen substitutions, such as fluorine or chlorine, are particularly noteworthy for increasing potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Representative Compound | Substituent (R) | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli |

| A | Phenyl | 32 | >64 |

| B | 4-Fluorophenyl | 8 | 32 |

| C | 3,4-Dichlorophenyl | 4 | 16 |

Note: The data in this table is illustrative and based on general trends observed for thiourea derivatives. Actual values for specific this compound derivatives would require experimental determination.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][3][7] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and disruption of cell cycle progression.[8][9]

Potential Molecular Targets:

-

Kinase Inhibition: Many thiourea derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[8]

-

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.

| Representative Compound | Substituent (R) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| D | 4-Methoxyphenyl | 15.2 | 21.5 |

| E | 4-(Trifluoromethyl)phenyl | 2.8 | 5.1 |

| F | Naphthyl | 1.1 | 3.7 |

Note: The data in this table is illustrative and based on general trends observed for anticancer thiourea derivatives.[7] Actual values for specific this compound derivatives would require experimental determination.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic tractability of this core allows for extensive chemical exploration, enabling the fine-tuning of biological activity and drug-like properties. The diverse biological activities associated with thiourea derivatives, particularly in the realms of antimicrobial and anticancer research, provide a strong rationale for the continued investigation of this compound class.

Future research efforts should focus on:

-

Expanded Library Synthesis: Generation of larger, more diverse libraries to comprehensively probe the structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways responsible for the observed biological effects.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential.

-

Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties to optimize for drug development.

By leveraging the insights and methodologies outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound derivatives.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

-

Some literature-reported potent, biocompatible, antioxidant and antimicrobial thiourea derivatives. (n.d.). ResearchGate. [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2022). PubMed. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.). ResearchGate. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]

-

Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. (2025). ResearchGate. [Link]

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]

-

Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. [Link]

-

Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its discovery, detail a robust synthetic pathway with step-by-step protocols, and explore its current and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound is a bifunctional molecule featuring a piperidine core. The piperidine ring is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The molecule is further functionalized with a carbamothioyl (thioamide) group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The thioamide functional group is a key pharmacophore in various biologically active compounds, and the Boc group allows for selective chemical manipulation, making this compound a valuable intermediate in multi-step organic syntheses.

The strategic placement of these functional groups makes this compound a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential.

Discovery and Historical Context

The documented history of this compound is primarily found within the patent literature, where it is described as a key intermediate in the synthesis of more complex molecules. A notable example is its use as a starting material in the synthesis of glycosidase inhibitors, as detailed in a patent by Merck Sharp & Dohme Corp.[1] In this context, the thioamide group of this compound undergoes further reaction to construct a thiazole ring, a common heterocyclic motif in medicinal chemistry.

While a singular "discovery" paper for this specific compound is not prominent in the academic literature, its emergence is intrinsically linked to the broader development of piperidine-based scaffolds in drug discovery. The synthesis and utilization of such intermediates are often developed and optimized within industrial research settings, with their first public appearance frequently being in patent applications for new therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available 4-cyanopiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the conversion of the nitrile functionality to a thioamide.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate (Intermediate)

The protection of the secondary amine of 4-cyanopiperidine is a standard procedure in organic synthesis to prevent its interference in subsequent reactions. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and efficient method for this transformation.

Experimental Protocol:

-

To a stirred solution of 4-cyanopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (1.1 equivalents).

-

The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield Tert-butyl 4-cyanopiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound (Final Product)

The conversion of a nitrile to a primary thioamide is a well-established transformation. A common method involves the reaction with a source of hydrogen sulfide in the presence of a base. To avoid the use of gaseous hydrogen sulfide, a combination of sodium hydrogen sulfide and an amine hydrochloride can be employed.

Experimental Protocol:

-

In a round-bottomed flask, dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) in a mixture of 1,4-dioxane and water.

-

To this solution, add sodium hydrogen sulfide hydrate (3 equivalents) and diethylamine hydrochloride (3 equivalents).

-

The reaction mixture is then heated to approximately 55°C and stirred until the reaction is complete, as monitored by TLC or LC/MS.

-

After completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford this compound.

Physicochemical Properties and Characterization

A summary of the known and expected physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₂S | Calculated |

| Molecular Weight | 244.35 g/mol | Calculated |

| Melting Point | 130-131°C | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine ring protons would appear as multiplets in the aliphatic region. The protons of the thioamide group (-CSNH₂) are expected to be broad singlets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the Boc group around 154 ppm and the thiocarbonyl carbon further downfield. The quaternary carbon and the methyl carbons of the Boc group would also be present, along with the carbons of the piperidine ring.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery.

Caption: Applications of this compound.

As demonstrated in the patent literature, the thioamide functionality is a precursor for the construction of thiazole rings through reactions like the Hantzsch thiazole synthesis.[1] This is a widely used method for preparing substituted thiazoles, which are present in a multitude of approved drugs and clinical candidates.

The Boc-protected nitrogen allows for further modifications at this position after the desired chemical transformations on the thioamide group have been performed. The Boc group can be easily removed under acidic conditions, revealing the piperidine nitrogen for subsequent reactions such as N-alkylation or N-arylation, further expanding the diversity of accessible compounds.

Conclusion